1,5-Dimethyl-1,5-diazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-1,5-diazocane is an organic compound that belongs to the class of cyclic diamines It is a derivative of 1,5-diazocane, where two methyl groups are attached to the nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1,5-diazocane can be synthesized through several methodsThe reaction typically requires a solvent such as ethanol and a catalyst like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1,5-diazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, where the methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Alkyl halides, acyl chlorides, and base catalysts like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines with reduced nitrogen centers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,5-Dimethyl-1,5-diazocane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-1,5-diazocane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and altering their reactivity. This property is exploited in catalysis and coordination chemistry. Additionally, the presence of methyl groups on the nitrogen atoms can influence the compound’s binding affinity and selectivity towards specific biological targets.
Comparison with Similar Compounds
Similar Compounds
1,5-Diazacyclooctane: A cyclic diamine with a similar structure but without the methyl groups.
1,4-Diazacycloheptane: Another cyclic diamine with a different ring size.
Piperazine: A well-known cyclic diamine with a six-membered ring.
Uniqueness
1,5-Dimethyl-1,5-diazocane is unique due to the presence of methyl groups on the nitrogen atoms, which can significantly influence its chemical reactivity and binding properties. This structural modification enhances its potential as a ligand in coordination chemistry and as a building block in the synthesis of biologically active molecules.
Properties
CAS No. |
61134-92-7 |
---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1,5-dimethyl-1,5-diazocane |
InChI |
InChI=1S/C8H18N2/c1-9-5-3-7-10(2)8-4-6-9/h3-8H2,1-2H3 |
InChI Key |
KHYAYIBAYNLQMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.